REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:9](=[O:12])([O-])[O-:10].[K+].[K+].CN(C)[C:17](=[O:19])[CH3:18]>O>[CH2:2]([O:19][C:17]1[CH:2]=[C:3]([CH:4]=[CH:5][CH:18]=1)[C:9]([OH:10])=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2.3|
|
Name
|
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCC
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2-liter three-necked flask were placed
|
Type
|
TEMPERATURE
|
Details
|
was heated in oil bath
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
After the obtained reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Subsequently, the extract was dried under anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After the extract was concentrated
|
Type
|
CUSTOM
|
Details
|
by removing the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue was dissolved in 200 ml of methanol
|
Type
|
ADDITION
|
Details
|
Then, an aqueous solution (40 ml) containing potassium hydroxide of 8.4 g
|
Type
|
ADDITION
|
Details
|
was dropwise added gradually to the ethanol solution
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the resultant reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered
|
Type
|
DISSOLUTION
|
Details
|
the resultant crystals were dissolved in 1.5 l of water
|
Type
|
ADDITION
|
Details
|
To the solution, 60 ml of concentrated hydrochloric acid was added
|
Type
|
FILTRATION
|
Details
|
Then, the precipitated crystals were filtered in vacuo
|
Type
|
WASH
|
Details
|
washed with ice water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)OC=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |